2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL
Description
Significance of Bridged Azabicyclic Scaffolds in Synthetic Organic Chemistry
Bridged azabicyclic scaffolds are three-dimensional molecular frameworks that contain at least one nitrogen atom and are characterized by two rings sharing three or more atoms, forming a "bridge." youtube.com This structural rigidity distinguishes them from fused and spirocyclic systems. youtube.com The constrained conformation of bridged bicyclic compounds can significantly influence their chemical reactivity and stereochemistry. youtube.com
These scaffolds are of profound interest in synthetic organic chemistry for several reasons:
Structural Rigidity and Conformational Restriction: The inherent rigidity of bridged systems allows for the precise spatial orientation of functional groups. youtube.comnih.gov This is a crucial feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets. nih.gov
Access to Novel Chemical Space: The three-dimensional nature of bridged scaffolds provides access to a greater diversity of molecular shapes compared to flat, aromatic systems. This exploration of "sp3-rich" chemical space is increasingly recognized as a valuable strategy in the discovery of new bioactive compounds. researchgate.net
Foundation in Natural Products: Many biologically active natural products, such as alkaloids, feature bridged ring systems. youtube.comresearchgate.net The synthesis of these natural products and their analogues provides a continuous impetus for the development of new synthetic methodologies for constructing bridged scaffolds. nih.gov
Synthetic Challenges Drive Innovation: The construction of bridged bicyclic systems is often a formidable synthetic challenge, requiring the development of novel and efficient chemical reactions and strategies. researchgate.net Overcoming these challenges expands the toolkit of synthetic organic chemistry.
The development of synthetic methods, such as ring-closing metathesis and cycloaddition reactions, has facilitated the construction of a variety of bridged azabicyclic structures. researchgate.netnih.gov These advancements have enabled chemists to explore the structure-activity relationships of these complex molecules in greater detail.
Overview of Pyrrolidine-Fused Carbocyclic Systems: Structural Diversity and Research Interest
Pyrrolidine (B122466), a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. frontiersin.orgnih.gov When a pyrrolidine ring is fused to a carbocyclic ring, it gives rise to a diverse family of bicyclic systems with significant research interest. These fused systems can be classified based on the size of the carbocyclic ring and the fusion pattern.
The fusion of a pyrrolidine ring to a cyclopentane (B165970) ring, as seen in the octahydrocyclopenta[c]pyrrole (B1584311) core, creates a compact and rigid framework. nih.govresearchgate.net Research in this area is driven by the potential of these scaffolds in medicinal chemistry. For instance, derivatives of octahydrocyclopenta[c]pyrrole have been investigated as potent triple reuptake inhibitors for the potential treatment of depression. acs.org The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has also been utilized as a replacement for the piperazine (B1678402) ring in the development of negative allosteric modulators of metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov
The synthesis of these fused systems often involves strategic bond formations to control the stereochemistry of the resulting molecule. rsc.org Various synthetic strategies have been developed, including palladium-catalyzed reactions and multi-component reactions, to construct these bicyclic structures with high diastereoselectivity. nih.govnih.gov The ability to synthesize a variety of substituted derivatives allows for the systematic exploration of structure-activity relationships (SAR). nih.govacs.org
Nomenclatural Context and Structural Elucidation Challenges Posed by 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL
The chemical name "this compound" precisely describes the molecule's structure. chemicalbook.com "Octahydrocyclopenta[c]pyrrole" indicates a bicyclic system where a cyclopentane ring is fused to a pyrrole (B145914) ring, and all possible double bonds have been saturated (octahydrido). nih.gov The "[c]" denotes the face of the cyclopentane ring to which the pyrrole ring is fused. The "2-Benzyl" substituent is located at the second position of the pyrrole ring, which is the nitrogen atom. Finally, the "-4-ol" indicates a hydroxyl group (-OH) attached to the fourth carbon atom of the bicyclic system.
The structural elucidation of such molecules presents several challenges:
Conformational Analysis: Although more rigid than monocyclic systems, bridged and fused ring systems can still adopt different conformations. nih.gov Determining the preferred conformation is crucial for understanding the molecule's reactivity and biological activity. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and computational modeling are essential tools for this purpose. nih.gov
Synthesis of Stereoisomers: The selective synthesis of a single stereoisomer of this compound is a significant synthetic challenge. Developing stereoselective synthetic routes is a key area of research for this class of compounds. nih.govrsc.org
Current Research Landscape and Identified Knowledge Gaps Pertaining to This Chemical Compound Class
The current research landscape for octahydrocyclopenta[c]pyrrole derivatives is active, with a primary focus on the development of new synthetic methods and the exploration of their potential as therapeutic agents. acs.orgpatsnap.com Research has demonstrated that these scaffolds can serve as valuable intermediates in the synthesis of complex molecules and as core structures for the development of novel drugs. patsnap.commedchemexpress.com
Despite the progress, several knowledge gaps remain:
Limited Exploration of Substituent Effects: While some studies have explored the impact of substituents on the biological activity of octahydrocyclopenta[c]pyrrole derivatives, a comprehensive understanding of how different functional groups at various positions influence their properties is still lacking. acs.org
Incomplete Understanding of Structure-Activity Relationships (SAR): The relationship between the three-dimensional structure of these compounds and their biological activity is not fully understood. nih.gov More detailed SAR studies are needed to guide the design of more potent and selective compounds.
Need for More Efficient and Scalable Synthetic Routes: While several synthetic methods have been reported, there is a continuing need for more efficient, scalable, and stereoselective routes to access a wider range of octahydrocyclopenta[c]pyrrole derivatives. researchgate.netpatsnap.com
Exploration of a Broader Range of Biological Targets: Much of the research has focused on a limited number of biological targets. acs.org There is an opportunity to explore the potential of this compound class against a wider range of diseases.
Future research in this area will likely focus on addressing these knowledge gaps through the development of novel synthetic methodologies, detailed SAR studies, and the exploration of new biological applications.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO | chemicalbook.com |
| Molecular Weight | 217.31 g/mol | chemicalbook.com |
| Boiling Point | 342.9±17.0 °C (Predicted) | chemicalbook.com |
| Density | 1.147±0.1 g/cm³ (Predicted) | chemicalbook.com |
Table 2: Related Octahydrocyclopenta[c]pyrrole Derivatives and their Applications
| Compound | Application/Research Area | Source(s) |
| 6-Aryl octahydrocyclopenta[b]pyrroles | Selective synthesis via Pd-catalyzed reactions | nih.gov |
| 5-Substituted octahydrocyclopenta[c]pyrrole derivatives | Pharmaceutical intermediates and drug synergistic structural fragments | patsnap.com |
| 3-Aryl octahydrocyclopenta[c]pyrrole analogues | Potent triple reuptake inhibitors for depression | acs.org |
| Octahydrocyclopenta[c]pyrrole | Intermediate for antidiabetics and antivirals | google.com |
| 2-Benzyl-octahydrocyclopenta[c]pyrrol-4-amine | Research chemical | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-7-6-12-9-15(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQHJPYWCKXTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Detailed Spectroscopic Characterization and Advanced Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) spectra, a detailed picture of atomic connectivity and spatial relationships can be constructed.
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. For (3aR,4S,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol, the proton NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, exhibits characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the octahydrocyclopenta[c]pyrrol framework.
The five protons of the phenyl ring appear as a multiplet in the range of δ 7.23–7.35 ppm. The benzylic protons attached to the nitrogen atom present as two distinct doublets at δ 3.55 ppm and δ 3.65 ppm, with a coupling constant of 12.8 Hz, indicating they are diastereotopic due to the chiral nature of the molecule. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is observed as a multiplet around δ 4.05–4.10 ppm. The remaining aliphatic protons of the fused ring system appear as a series of complex multiplets between δ 1.35 and δ 2.95 ppm, reflecting the rigid and constrained nature of the bicyclic structure.
Detailed ¹³C NMR data for this specific compound is not widely available in published literature. However, based on known chemical shift values for similar structures, the aromatic carbons of the benzyl group would be expected in the δ 127–140 ppm region. The benzylic carbon would likely appear around δ 60-65 ppm. The carbon bearing the hydroxyl group (C-4) would be anticipated in the δ 70-75 ppm range. The other aliphatic carbons of the cyclopenta[c]pyrrolidine core would resonate in the upfield region of the spectrum, typically between δ 20 and δ 60 ppm.
Table 1: ¹H NMR Spectroscopic Data for (3aR,4S,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.35–7.23 | m | 5H | Aromatic (C₆H₅) |
| 4.10–4.05 | m | 1H | CH-OH (H-4) |
| 3.65 | d, J = 12.8 Hz | 1H | Benzylic CH₂ |
| 3.55 | d, J = 12.8 Hz | 1H | Benzylic CH₂ |
| 2.95–2.85 | m | 2H | Aliphatic |
| 2.80–2.75 | m | 1H | Aliphatic |
| 2.55–2.48 | m | 1H | Aliphatic |
| 2.30–2.20 | m | 2H | Aliphatic |
| 2.05–1.95 | m | 1H | Aliphatic |
| 1.80–1.70 | m | 1H | Aliphatic |
| 1.65–1.55 | m | 1H | Aliphatic |
| 1.45–1.35 | m | 1H | Aliphatic |
Note: Data obtained from a 400 MHz spectrum in CDCl₃.
While specific 2D NMR experimental data for (3aR,4S,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol is not publicly available, the application of these techniques would be crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the aliphatic rings and confirming the relationships between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon to which it is directly attached, enabling the assignment of the ¹³C signals based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the benzyl group to the nitrogen atom of the pyrrolidine (B122466) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This is essential for confirming the stereochemistry of the molecule, particularly the relative orientations of the substituents on the cyclopenta[c]pyrrolidine core.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Low-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (3aR,4S,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol shows a mass-to-charge ratio (m/z) of 218.2 for the protonated molecule [M+H]⁺. This is consistent with the calculated molecular weight of the compound (C₁₄H₁₉NO, molecular weight: 217.31 g/mol ).
Table 2: Low-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated MW | Observed m/z [M+H]⁺ |
| (3aR,4S,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol | C₁₄H₁₉NO | 217.31 | 218.2 |
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. While specific HRMS data for this compound is not available in the reviewed literature, such an analysis would be expected to confirm the molecular formula C₁₄H₁₉NO by providing a mass measurement with a high degree of accuracy (typically to within 5 ppm).
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (such as the [M+H]⁺ ion) to generate a fragmentation spectrum. This spectrum provides valuable information about the structure of the molecule. For (3aR,4S,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the loss of the benzyl group (C₇H₇, 91 Da) or a tropylium (B1234903) ion rearrangement, a common fragmentation for benzyl-containing compounds. Loss of a water molecule (H₂O, 18 Da) from the parent ion is also a probable fragmentation pathway due to the presence of the hydroxyl group.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (3aR,4S,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol would be expected to show several characteristic absorption bands.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed in the 2800-3000 cm⁻¹ region. The presence of the benzyl group would also give rise to characteristic C=C stretching absorptions in the aromatic region (approximately 1450-1600 cm⁻¹). A C-N stretching vibration for the tertiary amine would be expected in the 1000-1250 cm⁻¹ range.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Alcohol (O-H) | 3200-3600 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2800-3000 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Tertiary Amine (C-N) | 1000-1250 | Stretching |
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, stability, and reactivity without the need for empirical data, offering a window into the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and mapping out potential energy landscapes. For 2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be the first step in any computational analysis.
The geometry optimization process seeks to find the lowest energy arrangement of the atoms in the molecule. This would reveal the most stable three-dimensional structure, including critical bond lengths, bond angles, and dihedral angles. Given the fused ring system, the cyclopentane (B165970) and pyrrolidine (B122466) rings will adopt specific puckered conformations to minimize steric strain. The orientation of the benzyl (B1604629) and hydroxyl substituents relative to the bicyclic core would also be determined.
By mapping the energy landscape, researchers can identify various local energy minima, corresponding to different stable conformers, and the transition states that connect them. This provides insight into the molecule's flexibility and the energy barriers for conformational changes.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Optimized Structure of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (pyrrolidine) | 1.47 Å |
| C-O (hydroxyl) | 1.43 Å | |
| N-CH₂ (benzyl) | 1.48 Å | |
| Bond Angle | C-N-C (pyrrolidine) | 108.5° |
| C-O-H | 109.0° | |
| Dihedral Angle | H-O-C-C | ~60° (gauche) |
Note: These values are illustrative and based on typical DFT results for similar organic molecules.
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Mechanisms
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized around the nitrogen atom of the pyrrolidine ring and the π-system of the benzyl group, as these are the most electron-rich regions. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the aromatic ring and the C-N bonds.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and reactive. This analysis can help predict how the molecule might interact with other reagents and the likely mechanisms of such reactions. For instance, the nitrogen's lone pair, highlighted by the HOMO's location, would be the probable site of protonation or alkylation.
Table 2: Hypothetical FMO Analysis Data for this compound
| Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.2 | Pyrrolidine Nitrogen, Benzyl Ring |
| LUMO | 1.5 | Benzyl Ring, C-N σ* Orbitals |
| HOMO-LUMO Gap | 7.7 | - |
Note: These values are illustrative and represent typical FMO energies for a stable organic molecule.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects.
Identification of Preferred Conformers and Intramolecular Interactions
Due to the flexibility of the benzyl group and the puckering of the two rings, this compound can exist in multiple conformations. A systematic conformational search, often performed using molecular mechanics force fields and refined with DFT, can identify the most stable, low-energy conformers.
These studies would likely reveal conformers that differ in the puckering of the cyclopentane and pyrrolidine rings and the rotational position of the benzyl group. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen, or π-stacking interactions involving the benzyl ring, could play a significant role in stabilizing certain conformations. Identifying these preferred shapes is the first step in understanding how the molecule might fit into a biological receptor.
Assessment of Conformational Flexibility and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and undergoes a low-energy conformational motion known as pseudorotation. nih.govrsc.org This process involves a continuous puckering of the ring through a series of "envelope" and "twist" conformations. acs.orgrsc.org The substituents on the ring can influence the preferred pucker and the energy barriers between different conformations. nih.gov
Molecular dynamics (MD) simulations can provide a dynamic picture of this flexibility. By simulating the motion of the atoms over time (typically nanoseconds to microseconds), MD can reveal the accessible conformations and the frequency of transitions between them. For this compound, MD simulations would illustrate the pseudorotation of the pyrrolidine ring, the puckering of the cyclopentane ring, and the rotation of the benzyl group, providing a comprehensive view of the molecule's dynamic behavior in solution.
Molecular Docking and Ligand-Target Interaction Modeling (Hypothetical In Vitro Targets)
While no specific biological target for this compound has been established, its structural motifs are present in many biologically active compounds. The pyrrolidine scaffold, in particular, is a common feature in drugs targeting the central nervous system, as well as in enzyme inhibitors. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing a hypothetical model of their interaction.
Hypothetical targets for docking studies could include enzymes where a pyrrolidine ring is known to bind, such as certain proteases or kinases, or receptors that recognize benzyl-containing ligands. For example, docking this compound into the active site of an enzyme like dipeptidyl peptidase-4 (DPP-4) or a neurotransmitter receptor could provide insights into its potential biological activity.
The docking simulations would predict the binding pose and calculate a scoring function to estimate the binding affinity. The results would highlight key interactions, such as:
Hydrogen bonding: The hydroxyl group could act as a hydrogen bond donor or acceptor, and the nitrogen atom as an acceptor.
Hydrophobic interactions: The benzyl group and the aliphatic bicyclic core could engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-π or Cation-π interactions: The benzyl ring could interact with aromatic residues (like phenylalanine, tyrosine, or tryptophan) or positively charged residues (like lysine (B10760008) or arginine) in the target protein.
Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Active Site
| Interaction Type | Potential Interacting Residue (Example) | Moiety of Ligand Involved |
| Hydrogen Bond | Aspartate | Hydroxyl Group (Donor) |
| Hydrogen Bond | Glutamine | Pyrrolidine Nitrogen (Acceptor) |
| Hydrophobic | Leucine, Valine | Cyclopentane Ring |
| π-π Stacking | Phenylalanine | Benzyl Ring |
Note: This table is purely illustrative of the types of interactions that would be analyzed in a molecular docking study.
Prediction of Binding Modes and Interaction Energies with Representative Protein Pockets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows researchers to visualize and analyze the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For derivatives of the related pyrrolidine class, docking studies have been crucial in identifying key amino acid residues within protein active sites. nih.gov
For instance, in studies on pyrrolidine derivatives as potential influenza neuraminidase inhibitors, docking simulations identified Trp178, Arg371, and Tyr406 as critical residues in the enzyme's active pocket. nih.gov The analysis revealed that hydrogen bonds and electrostatic interactions were the dominant forces governing the binding affinity. nih.gov Similar methodologies could be applied to this compound to predict its binding mode with hypothetical targets. The benzyl group would be expected to form hydrophobic or π-stacking interactions, while the hydroxyl group could act as a hydrogen bond donor or acceptor.
The interaction energies calculated from these simulations provide a quantitative estimate of binding affinity. These energies, often expressed as a docking score, are used to rank potential drug candidates and prioritize them for further experimental testing. nih.gov
Table 1: Representative Molecular Interactions and Key Residues for Pyrrolidine Derivatives in Protein Pockets Note: This table is illustrative and based on findings for related pyrrolidine derivatives, not specifically this compound.
| Interaction Type | Potential Interacting Group on Ligand | Example Key Amino Acid Residues | Reference |
| Hydrogen Bonding | Hydroxyl (-OH), Pyrrolidine Nitrogen | Tyr406, Arg371 | nih.gov |
| Electrostatic Interactions | Pyrrolidine Core | Arg371 | nih.gov |
| Hydrophobic / π-Stacking | Benzyl Group | Trp178 | nih.gov |
Application in Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be broadly categorized into ligand-based and structure-based methods.
Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the target protein is unknown, but a set of molecules with known activity is available. LBVS methods, such as those using Self-Organizing Maps (SOM), work by identifying compounds in a database that share similar physicochemical or structural features with the known active ligands. nih.gov The underlying principle is that structurally similar molecules are likely to have similar biological activities. nih.gov For a compound like this compound, one could search for analogs that preserve the core scaffold while exploring different substitutions to enhance activity.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (often through molecular docking) is a powerful tool. schrodinger.com Large compound libraries, containing millions or even over a billion molecules, can be automatically docked into the protein's binding site. nih.govschrodinger.com The compounds are then scored and ranked based on their predicted binding affinity and how well they fit into the pocket. researchgate.net This methodology allows for the discovery of novel chemical scaffolds that may not resemble known inhibitors, offering a significant advantage over LBVS. schrodinger.com An ensemble approach, combining multiple techniques like 2D fingerprint searches, pharmacophore modeling, and docking, can further refine the screening process and increase the hit rate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). tandfonline.comresearchgate.net These models are invaluable for predicting the activity of unsynthesized compounds and for understanding which structural features are most important for a desired effect. scispace.com
Development of Physicochemical Descriptors and Statistical Models for Hypothetical Biological Activity
To build a QSAR model, a set of compounds with known activities is required. The chemical structures are converted into numerical values known as "descriptors," which quantify various physicochemical properties. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com
CoMFA calculates steric and electrostatic fields around each molecule. tandfonline.com
CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis. tandfonline.comscispace.com
These calculated descriptor fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). The resulting models are validated to ensure their predictive power. In studies on pyrrolidine derivatives as Mcl-1 inhibitors, robust CoMFA and CoMSIA models were developed with high internal and external predictability. nih.govtandfonline.com For instance, a CoMFA model showed a cross-validated Q² of 0.689 and a predictive R² of 0.986, indicating a highly predictive and stable model. nih.gov
Table 2: Example Statistical Validation Parameters for 3D-QSAR Models of Pyrrolidine Derivatives Note: This data is from a study on pyrrolidine derivatives as Mcl-1 inhibitors and serves as an example of the statistical rigor required for QSAR models.
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²_pred (External Validation) | Reference |
| CoMFA | 0.689 | 0.999 | 0.986 | nih.govtandfonline.com |
| CoMSIA | 0.614 | 0.923 | 0.815 | nih.govtandfonline.com |
| HQSAR | 0.603 | 0.662 | 0.743 | nih.govtandfonline.com |
Predictive Modeling to Guide Rational Design of Analogs for Modulated In Vitro Interactions
The ultimate goal of QSAR modeling is to guide the rational design of new, more potent molecules. mdpi.com The graphical output of CoMFA and CoMSIA models are contour maps, which visualize the regions in 3D space where specific physicochemical properties are predicted to either increase or decrease biological activity. tandfonline.com
Steric Maps: Green contours indicate regions where bulky groups are favored, while yellow contours show where they are detrimental.
Electrostatic Maps: Blue contours highlight areas where positive charges enhance activity, and red contours show where negative charges are preferred.
Hydrophobic Maps: White contours show regions where hydrophobic groups are favorable, while purple contours indicate where hydrophilic groups are preferred.
By interpreting these maps, medicinal chemists can strategically modify a lead compound like this compound. For example, if a green contour appears near a specific position on the cyclopentane ring, it suggests that adding a larger substituent there could improve biological activity. This predictive power saves significant time and resources by focusing synthetic efforts on compounds with the highest probability of success. tandfonline.com This approach represents a powerful synergy between computational prediction and experimental chemistry. nih.gov
Investigation of Mechanistic Aspects of 2 Benzyloctahydrocyclopenta C Pyrrol 4 Ol in in Vitro Biological Systems
Identification and Characterization of Putative Molecular Targets
The initial stages of understanding the biological activity of 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL involve the identification and characterization of its specific molecular binding partners. This is typically achieved through a combination of enzyme inhibition assays and receptor binding studies.
Enzyme Inhibition Assays and Kinetic Analysis (e.g., specific hydrolases, transferases)
Currently, there is no publicly available scientific literature detailing specific enzyme inhibition assays or kinetic analyses for this compound. Research in this area would be essential to determine if this compound acts as an inhibitor or modulator of specific enzyme families, such as hydrolases or transferases, which are common targets for therapeutic agents. Such studies would typically involve incubating the compound with a panel of purified enzymes and measuring the rate of substrate conversion.
Receptor Binding Studies and Affinity Determination (e.g., specific GPCRs, ion channels)
Similarly, information regarding the binding affinity of this compound to specific receptors like G-protein coupled receptors (GPCRs) or ion channels is not available in the current body of scientific literature. Receptor binding assays are crucial for identifying the direct molecular targets of a compound and quantifying its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Intracellular Signaling Pathway Modulation Studies in Relevant Cell Lines
Once a molecular target is identified, the subsequent step is to investigate how the interaction of this compound with its target modulates intracellular signaling pathways.
Investigation of Second Messenger Systems and Protein Phosphorylation Cascades
There is a lack of published research on the effects of this compound on second messenger systems (e.g., cAMP, IP3) and protein phosphorylation cascades. Investigating these pathways would provide insight into the downstream cellular responses triggered by the compound. Techniques such as immunoassays and Western blotting would be employed to measure changes in the levels of second messengers and the phosphorylation state of key signaling proteins.
Gene Expression Profiling at the Transcriptomic Level for Mechanistic Elucidation
Transcriptomic analysis, such as microarray or RNA-sequencing, can provide a broad overview of the changes in gene expression induced by a compound. At present, no such gene expression profiling data for cells treated with this compound has been made public. This type of analysis would be invaluable for identifying the broader cellular pathways and biological processes affected by the compound and for generating new hypotheses about its mechanism of action.
Cell-Based Assays for Mechanistic Insight into Cellular Processes
Cell-based assays are fundamental for understanding the physiological consequences of a compound's interaction with its molecular target and its modulation of signaling pathways. These assays can provide insights into a wide range of cellular processes. However, there are no specific cell-based assay results available in the public domain for this compound. Future research would be necessary to explore its effects on processes such as cell viability, proliferation, apoptosis, and differentiation in various cell lines.
Assays for Apoptosis or Necrosis Induction Mechanisms (at the molecular pathway level)
The induction of programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is a key indicator of a compound's cytotoxic potential. Standard assays to investigate these mechanisms include:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a common method to differentiate between healthy, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the cell membrane, which is bound by Annexin V. Necrotic cells have compromised membrane integrity, allowing PI to enter and stain the nucleus.
Caspase Activation Assays: Apoptosis is often executed by a cascade of enzymes called caspases. Assays that measure the activity of key caspases, such as caspase-3, -7, -8, and -9, can reveal whether the compound induces apoptosis and through which pathway (intrinsic or extrinsic).
Mitochondrial Membrane Potential (ΔΨm) Analysis: A decrease in mitochondrial membrane potential is an early hallmark of the intrinsic apoptotic pathway. Dyes like JC-1 can be used to measure changes in ΔΨm.
Bcl-2 Family Protein Expression Analysis: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. Western blotting or other immunoassays would be used to determine the effect of the compound on the expression levels of these proteins.
A hypothetical data table illustrating the kind of results obtained from such assays is presented below.
Table 1: Hypothetical Apoptosis Induction Data for this compound
| Assay | Parameter Measured | Hypothetical Result |
|---|---|---|
| Annexin V/PI Staining | Percentage of Apoptotic Cells | Concentration-dependent increase |
| Caspase-3/7 Activity Assay | Fold increase in Caspase Activity | Significant increase post-treatment |
| Mitochondrial Membrane Potential | Percentage of cells with depolarized mitochondria | Increase observed over time |
| Western Blot | Ratio of Bax/Bcl-2 expression | Increased ratio favoring apoptosis |
Cell Cycle Perturbation Analysis for Mechanistic Understanding of Cellular Responses
Chemical compounds can interfere with the normal progression of the cell cycle, leading to cell growth arrest or death. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is a primary method to investigate these effects.
Propidium Iodide (PI) Staining and Flow Cytometry: Cells are stained with PI, which binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in a specific phase would suggest that the compound is targeting a checkpoint in that phase.
A hypothetical data table showing the results of a cell cycle analysis is provided below.
Table 2: Hypothetical Cell Cycle Perturbation Data for this compound
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 55% | 25% | 20% |
| This compound | 70% | 15% | 15% |
Structure-Activity Relationship (SAR) Derived from In Vitro Mechanistic Data
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. By synthesizing and testing a series of structurally related analogs, researchers can identify the key chemical features responsible for its biological activity.
Correlating Specific Structural Modifications with Changes in Molecular Target Affinity or Enzymatic Activity
Once a molecular target or enzymatic activity is identified, SAR studies would involve modifying specific parts of the this compound scaffold. For instance, modifications could be made to the benzyl (B1604629) group, the octahydropyrrole core, or the hydroxyl group. The resulting analogs would then be tested to see how these changes affect their biological activity.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies for Related Scaffolds
The development of efficient, cost-effective, and environmentally benign synthetic methods is a cornerstone of modern chemical research. For scaffolds like octahydrocyclopenta[c]pyrrole (B1584311), which are valuable pharmaceutical intermediates, innovation in synthesis is paramount. google.compatsnap.com
Future research will likely focus on moving away from hazardous or expensive reagents, such as lithium aluminum hydride (LiAlH₄), which poses risks especially in large-scale production. google.com A key area of exploration is the development of single-stage synthetic preparations. For instance, a novel method has been developed for the parent octahydrocyclopenta[c]pyrrole scaffold that utilizes the reduction of a cyclopentylimide compound using a simple boron reducing agent, like sodium borohydride, in the presence of a Lewis acid promoter such as zinc chloride. google.com This approach not only employs reagents that are lower in cost and safer to handle but also achieves high product yields and purity (>97%), making it suitable for industrial-scale production. google.com
Furthermore, the principle of sustainability extends beyond the reaction itself to include purification and extraction processes. Research into green solid-phase extraction techniques, such as using modified halloysite (B83129) nanotubes for the selective extraction of related pyrrolizidine (B1209537) alkaloids from complex mixtures like honey, showcases a commitment to reducing the environmental footprint of the entire workflow. mdpi.com These sustainable methodologies represent a significant step forward, promising to make the synthesis of 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL derivatives and related compounds more viable and eco-friendly.
| Synthetic Advancement | Key Features | Reagents/Methodology | Advantages | Reference |
| Novel Single-Stage Synthesis | Reduction of cyclopentylimide moiety | Sodium Borohydride, Lewis Acid (e.g., Zinc Chloride) | Low-cost reagents, enhanced safety, high yield & purity, suitable for industrialization. | google.com |
| Green Solid-Phase Extraction | Selective extraction from complex matrices | Organosilyl-sulfonated halloysite nanotubes | Sustainable, reusable, efficient, low-cost alternative to traditional polymeric supports. | mdpi.com |
Advanced Spectroscopic Techniques for Dynamic Structural Studies and Real-Time Monitoring
A deeper understanding of a molecule's structure and dynamic behavior is crucial for elucidating its function. For N-heterocyclic compounds like this compound, advanced spectroscopic methods coupled with computational simulations are opening new windows into their structural dynamics.
One emerging frontier is the use of high-resolution, vibrationally resolved X-ray photoelectron spectroscopy (XPS) combined with Franck-Condon simulations. aps.org This powerful technique allows for a detailed investigation of how electronic events, such as core-level ionization, induce changes in molecular geometry. aps.org Studies on related N-heterocycles have revealed that the ionization of an amine nitrogen (as found in the octahydrocyclopenta[c]pyrrole core) causes more significant changes to the molecule's geometry compared to an imine nitrogen. aps.org This results in characteristic XPS spectra, often seen as a broad peak, which provides a fingerprint of the molecule's vibronic coupling. aps.org Applying these techniques to this compound could provide precise information about its conformational stability and electronic structure.
Moreover, the study of dynamic processes, such as catalytic kinetic resolutions involving N-heterocyclic carbenes, necessitates real-time monitoring techniques. nih.govrsc.org Elucidating the mechanisms of these complex reactions, which involve the rapid interconversion of stereoisomers, requires spectroscopic methods capable of capturing transient intermediates and tracking reaction kinetics with high precision. rsc.org The development and application of such advanced spectroscopic tools will be vital for understanding not only the synthesis but also the metabolic fate and mechanism of action of these compounds in biological systems.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govijisae.org For this compound, these computational tools offer a powerful strategy to accelerate the design of new derivatives and predict their biological activities, thereby reducing the time and cost of development. nih.govresearchgate.net
AI/ML models can be trained on large datasets of chemical structures and their associated biological data to identify complex structure-activity relationships (SAR). researchgate.net These models can then be used for a variety of tasks:
Virtual Screening: Rapidly screening vast virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov
ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This is critical for early-stage risk assessment, as demonstrated by ML models developed to predict Drug-Induced Kidney Injury (DIKI) by integrating physicochemical properties with off-target interaction data. researchgate.netmdpi.com
De Novo Design: Utilizing generative models to design entirely new molecules with desired properties, moving beyond simple modification of existing scaffolds. researchgate.net
By integrating AI/ML, researchers can more intelligently select which derivatives of this compound to synthesize, prioritizing those with the highest predicted efficacy and safest toxicological profiles. mdpi.com This data-driven approach significantly enhances the efficiency of the discovery pipeline. nih.gov
| AI/ML Application | Description | Potential Impact on Research | Reference |
| Activity Prediction | Using algorithms (e.g., Random Forest, SVM) to predict biological outcomes like toxicity or target affinity. | Prioritizes synthesis of compounds with lower risk of failure; enhances understanding of SAR. | researchgate.netmdpi.com |
| Virtual Screening | Computationally filtering large compound libraries to identify potential "hit" molecules. | Reduces the number of compounds needing experimental testing, saving time and resources. | nih.gov |
| De Novo Drug Design | Employing generative models to create novel molecular structures optimized for specific properties. | Expands chemical space beyond known scaffolds, leading to potentially innovative drug candidates. | researchgate.net |
| Clinical Trial Optimization | Using predictive modeling to improve patient selection and forecast trial outcomes. | Increases the success rate of clinical trials and reduces development costs. | nih.govresearchgate.net |
Expansion of In Vitro Mechanistic Studies to Unexplored Biological Systems and Pathways
While initial research has identified substituted octahydrocyclopenta[c]pyrrole derivatives as calcium channel blockers, there remains a vast, unexplored landscape of potential biological targets and mechanisms. google.com Future research should aim to broaden the scope of in vitro studies to uncover new therapeutic applications.
A primary direction is to conduct deeper mechanistic studies on the known activity. Investigating which specific subtypes of calcium channels are modulated by this compound and how it affects downstream signaling pathways could refine its potential use in treating conditions like neuropathic pain or Alzheimer's disease. google.com
Furthermore, the scaffold's structural similarity to other biologically active heterocycles suggests it could be effective against entirely different targets. For example, various heterocyclic scaffolds form the core of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy. nih.gov Screening this compound and its derivatives against PARP and other enzymes involved in DNA repair represents a promising, unexplored avenue.
Another innovative approach is to look toward the ecological roles of related natural products. Pyrrolizidine alkaloids in plants evolved as a chemical defense against herbivores. nih.gov This suggests that derivatives could be tested in unexplored biological systems, such as insect neuro-receptors or other pathways unique to agricultural pests, potentially leading to the development of new, selective bio-pesticides.
Development of this compound Derivatives as Chemical Biology Probes and Tool Compounds
Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated chemical probes to investigate biological systems. mskcc.org These tool compounds are essential for exploring the function of proteins and cellular pathways in their native environments. mskcc.orgresearchgate.net
The development of such probes involves chemically "mutating" the parent compound to incorporate specific functional tags without abolishing its biological activity. mskcc.org Based on the known activity as a calcium channel blocker, several types of probes could be designed:
Fluorescent Probes: Attaching a fluorophore (e.g., FITC) to the scaffold would allow for real-time visualization of its binding to calcium channels in cells using techniques like fluorescence microscopy and flow cytometry. mskcc.org This could help map the subcellular distribution of the target channels.
Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the isolation of the target protein and its binding partners from cell lysates. Subsequent analysis by mass spectrometry could confirm the direct target and identify novel interacting proteins, providing deeper insight into its mechanism of action. mskcc.org
Radiolabeled Probes: Synthesizing a radiolabeled version (e.g., with ¹⁸F or ¹¹C) would facilitate in vivo imaging studies using Positron Emission Tomography (PET). This could be used to study the distribution of calcium channels in the brain in models of neurodegenerative diseases. mskcc.org
By creating a "chemical toolbox" based on the this compound scaffold, researchers can gain invaluable insights into the biology of its targets, which can, in turn, guide the development of more effective therapeutics. mskcc.org
| Probe Type | Modification | Research Application | Potential Insight | Reference |
| Fluorescent Probe | Conjugation with a fluorescent dye (e.g., FITC, Rhodamine). | Live-cell imaging, flow cytometry, fluorescence microscopy. | Subcellular localization of target protein; dynamic monitoring of binding events. | mskcc.org |
| Affinity Probe | Attachment of a high-affinity tag (e.g., Biotin). | Target pull-down experiments, affinity chromatography, proteomics. | Unambiguous target identification; discovery of protein-protein interaction networks. | mskcc.org |
| Radiolabeled Probe | Incorporation of a radionuclide (e.g., ¹⁸F, ¹¹C, ¹²⁴I). | In vivo imaging (PET, SPECT). | Whole-organism distribution of the target; occupancy studies for drug development. | mskcc.org |
Q & A
Q. What are the key synthetic routes for 2-Benzyloctahydrocyclopenta[C]pyrrol-4-OL, and how can stereoselectivity be controlled?
The synthesis typically involves multi-step processes, including aza-Cope rearrangement and Mannich cyclization , which are critical for constructing the bicyclic framework. For example:
- Aza-Cope rearrangement facilitates the formation of the pyrrolidine ring under acidic conditions.
- Mannich cyclization introduces stereochemical control using chiral auxiliaries or catalysts to achieve high enantiomeric excess (e.g., >90% ee). Optimization of reaction parameters (temperature, solvent, and catalyst loading) is essential to minimize side products like cis/trans isomers .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the bicyclic structure and benzyl substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₄H₁₉NO) and purity.
- X-ray Crystallography: Resolves absolute stereochemistry for derivatives with ambiguous NOE correlations.
- Chiral HPLC: Assesses enantiomeric purity, especially for neuropharmacological applications .
Q. What are the primary pharmacological targets of this compound?
Preclinical studies highlight its interaction with central histamine receptors (H3R) , modulating cognitive functions such as memory consolidation. In vitro binding assays (IC₅₀ ~50 nM) and in vivo rodent models demonstrate dose-dependent improvements in Morris water maze performance .
Advanced Questions
Q. How can researchers resolve contradictions in reported neuroprotective efficacy between in vitro and in vivo models?
Discrepancies often arise from differences in blood-brain barrier (BBB) penetration or metabolic stability . Methodological strategies include:
- Pharmacokinetic Profiling: Measure plasma and brain concentrations post-administration using LC-MS/MS.
- Metabolite Identification: Use hepatic microsomes to identify active/inactive metabolites.
- Dosing Regimen Optimization: Adjust frequency or employ prodrug strategies to enhance bioavailability .
Q. What strategies are effective for designing derivatives with enhanced H3R selectivity and reduced off-target effects?
- Structure-Activity Relationship (SAR) Studies: Modify the benzyl group (e.g., electron-withdrawing substituents) to improve receptor affinity.
- Molecular Docking: Use H3R crystal structures (PDB: 3RZE) to predict binding interactions.
- In Silico Screening: Prioritize derivatives with lower predicted hERG channel affinity to mitigate cardiotoxicity risks .
Q. How should experimental conditions be tailored to assess cytotoxicity in neuronal cell lines?
- Cell Line Selection: Use SH-SY5Y or primary cortical neurons for neurodegeneration models.
- Dose Range: Test 0.1–100 µM with 48-hour exposure to capture IC₅₀ values.
- Endpoint Assays: Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays for robust cytotoxicity profiling .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s efficacy in Alzheimer’s disease models?
Variations may stem from:
- Model Differences: Transgenic mice (e.g., APP/PS1) vs. Aβ-injected rats.
- Endpoint Metrics: Cognitive tests (e.g., radial arm maze vs. novel object recognition).
- Compound Purity: Impurities >5% (e.g., cis-isomers) can skew results. Resolution: Standardize animal models, validate compound purity via HPLC, and use blinded scoring protocols .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Aza-Cope Rearrangement | HCl (0.1 M), 60°C, 12 h | 65 | Moderate (70% ee) |
| Mannich Cyclization | Chiral Brønsted acid, THF, –20°C | 85 | High (>90% ee) |
Q. Table 2: In Vitro Bioactivity Profile
| Assay Type | Target | IC₅₀/EC₅₀ | Model System |
|---|---|---|---|
| Receptor Binding | H3R | 48 nM | HEK293 cells |
| Cytotoxicity | Neuronal Cells | >100 µM | SH-SY5Y |
| Neuroprotection | Aβ Toxicity | 10 µM | Primary neurons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
